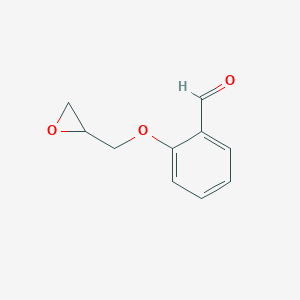
2-(Glycidyloxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Glycidyloxy)benzaldehyde is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is also known as GOBA and is a versatile intermediate for the synthesis of various organic compounds. In
Mecanismo De Acción
The mechanism of action of 2-(Glycidyloxy)benzaldehyde is not well understood. However, it is believed that the epoxide group in GOBA can undergo ring-opening reactions with various nucleophiles, leading to the formation of new compounds. This property makes GOBA a useful intermediate in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-(Glycidyloxy)benzaldehyde. However, it has been reported that GOBA can induce DNA damage and cell death in cancer cells. This suggests that GOBA may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Glycidyloxy)benzaldehyde in lab experiments is its versatility. GOBA can be used as an intermediate in the synthesis of various organic compounds, making it a valuable tool for organic chemists. However, the limited availability of GOBA and its relatively high cost may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 2-(Glycidyloxy)benzaldehyde. One area of interest is the development of new synthetic methods for GOBA. Another direction is the exploration of GOBA as an anticancer agent. Further research is also needed to understand the mechanism of action of GOBA and its potential applications in organic synthesis.
Conclusion:
In conclusion, 2-(Glycidyloxy)benzaldehyde is a compound that has a wide range of potential applications in organic synthesis and medicine. Its unique properties make it a valuable tool for organic chemists, and its potential as an anticancer agent warrants further investigation. With continued research, GOBA may prove to be a valuable compound in the field of organic chemistry and medicine.
Métodos De Síntesis
The synthesis of 2-(Glycidyloxy)benzaldehyde involves the reaction of salicylaldehyde with epichlorohydrin in the presence of a base. This reaction yields GOBA as a white solid with a melting point of 60-62°C. The purity of GOBA can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-(Glycidyloxy)benzaldehyde has been widely used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the synthesis of chiral ligands and catalysts. GOBA can also be used as a starting material for the synthesis of biologically active compounds such as antimicrobial agents and anticancer drugs.
Propiedades
Número CAS |
16315-63-2 |
|---|---|
Nombre del producto |
2-(Glycidyloxy)benzaldehyde |
Fórmula molecular |
C10H10O3 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
2-(oxiran-2-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C10H10O3/c11-5-8-3-1-2-4-10(8)13-7-9-6-12-9/h1-5,9H,6-7H2 |
Clave InChI |
HZKXFLZMKWMMNG-UHFFFAOYSA-N |
SMILES |
C1C(O1)COC2=CC=CC=C2C=O |
SMILES canónico |
C1C(O1)COC2=CC=CC=C2C=O |
Sinónimos |
(R)-2-(Oxiran-2-ylMethoxy)benzaldehyde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



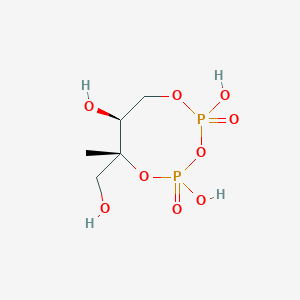
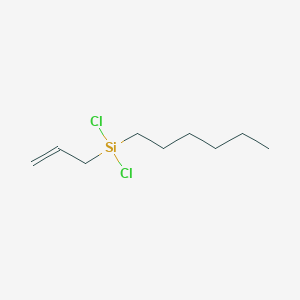
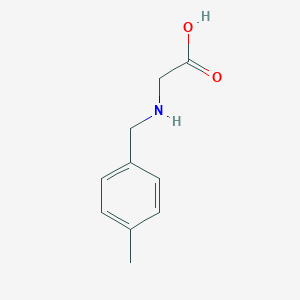
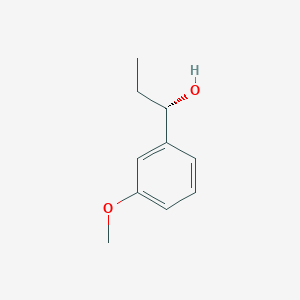
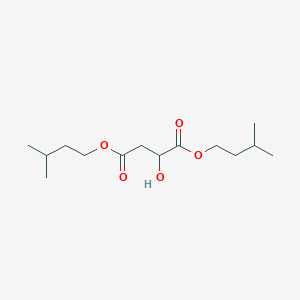
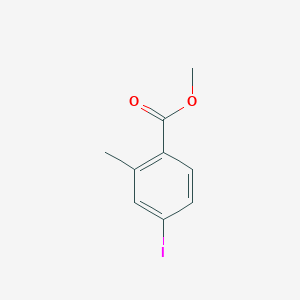
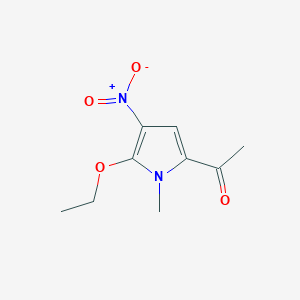
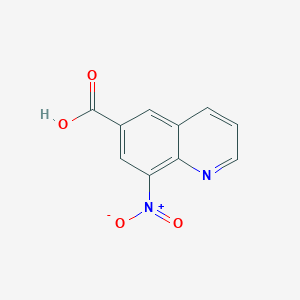
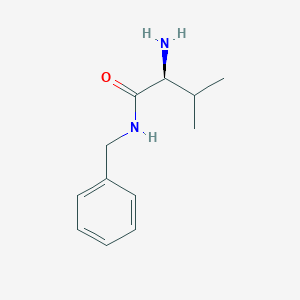
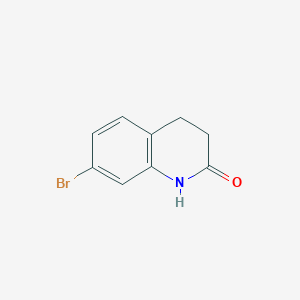
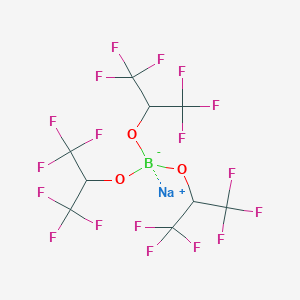
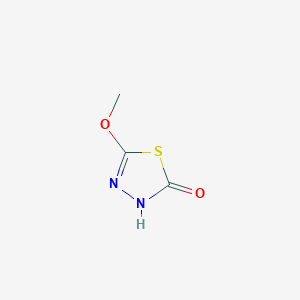
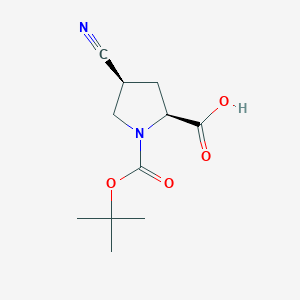
![3-Oxabicyclo[3.3.1]nonan-9-one](/img/structure/B168774.png)